![molecular formula C19H11FN4O B4462262 3-(2-fluorophenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B4462262.png)
3-(2-fluorophenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one
Overview
Description
3-(2-fluorophenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one is a chemical compound with potential applications in scientific research. This compound is a member of the benzimidazole family and has been shown to have interesting biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to the inhibition of tumor growth.
Biochemical and physiological effects:
Studies have shown that 3-(2-fluorophenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one has several interesting biochemical and physiological effects. For example, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.
Advantages and Limitations for Lab Experiments
One advantage of 3-(2-fluorophenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one is that it has been shown to have potent anti-tumor activity in vitro and in vivo. This makes it a promising candidate for further study as a potential anti-cancer drug. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it more difficult to develop into a viable drug.
Future Directions
There are several future directions for research on 3-(2-fluorophenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one. One area of interest is in further elucidating the compound's mechanism of action. This could involve studying its effects on specific enzymes and pathways involved in cancer cell proliferation and survival. Another future direction is in developing new derivatives of this compound with improved potency and selectivity for cancer cells. Finally, research could also focus on the potential use of this compound in combination with other anti-cancer agents to enhance its therapeutic efficacy.
Scientific Research Applications
3-(2-fluorophenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one has potential applications in scientific research. One area of interest is in the development of new drugs for the treatment of cancer. This compound has been shown to have anti-tumor activity in vitro and in vivo, making it a promising candidate for further study.
properties
IUPAC Name |
5-(2-fluorophenyl)-1,5,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),3,8,10,12,14,16-heptaen-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11FN4O/c20-13-5-1-3-7-16(13)23-10-9-15-12(18(23)25)11-21-19-22-14-6-2-4-8-17(14)24(15)19/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCIUQPJMUDRTFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C4=C(C=N3)C(=O)N(C=C4)C5=CC=CC=C5F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11FN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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